4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a methoxy group, a piperidinyl-pyridazinyl moiety, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
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Formation of the Piperidinyl-Pyridazinyl Intermediate
Starting Materials: 3-chloropyridazine and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Coupling with 4-Aminophenyl Methoxybenzoate
Starting Materials: The piperidinyl-pyridazinyl intermediate and 4-aminophenyl methoxybenzoate.
Reaction Conditions: This step involves a coupling reaction facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Purification: Employing techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones depending on the site of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can yield alcohols or amines.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar solvents under mild to moderate temperatures.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiobenzamide: Contains a thiobenzamide group, which may alter its reactivity and biological activity.
Uniqueness
4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidinyl-pyridazinyl moiety, and benzamide structure collectively contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-11-7-18(8-12-20)23(28)24-19-9-5-17(6-10-19)21-13-14-22(26-25-21)27-15-3-2-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRXHXDIRZMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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